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(Rac)-Bedaquiline-d6

Cat. No.: B12381835
M. Wt: 561.5 g/mol
InChI Key: QUIJNHUBAXPXFS-WFGJKAKNSA-N
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Description

Fundamentals of Deuterium (B1214612) Isotope Labeling

Deuterium (²H or D) is a stable, heavy isotope of hydrogen. nih.gov Deuterium labeling involves the specific replacement of hydrogen atoms within a molecule with deuterium atoms. musechem.com This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular mass. musechem.com

This mass difference is the key to its utility, but the substitution can also influence the strength of chemical bonds. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a phenomenon known as the kinetic isotope effect. musechem.com This effect can sometimes slow the rate of metabolic reactions that involve the cleavage of that bond, a property that can be exploited in drug design to enhance metabolic stability. musechem.comnih.gov However, for its primary use in bioanalysis, the most important feature is the mass difference, which allows it to be distinguished from the unlabeled compound by mass spectrometry. musechem.com

Strategic Role of Stable Isotope-Labeled Compounds in Bioanalytical Chemistry

In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards (IS). nih.govscispace.comchromatographyonline.com An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to samples before processing. scispace.com

The role of the SIL internal standard is to correct for variability that can occur at various stages of the analytical process, including sample extraction, potential degradation, and fluctuations in the mass spectrometer's signal. nih.govscispace.com Because the SIL compound behaves nearly identically to the analyte during sample preparation and ionization, any loss or variation experienced by the analyte will be mirrored by the internal standard. This allows for highly accurate and precise quantification of the analyte in complex biological matrices such as plasma or serum. musechem.comnist.gov Deuterium-labeled compounds are frequently used for this purpose. musechem.com

Contextualization of Bedaquiline-d6 (Mixture of Diastereomers) as a Research Tool

Bedaquiline-d6 (Mixture of Diastereomers) is the deuterated analog of Bedaquiline (B32110), a key diarylquinoline antitubercular drug used in the treatment of multidrug-resistant tuberculosis. bohrium.comnih.gov Bedaquiline is metabolized in the liver primarily by the cytochrome P450 3A4 (CYP3A4) enzyme into its N-monodesmethyl metabolite (M2). nih.govnih.gov To accurately study the pharmacokinetics of Bedaquiline—how it is absorbed, distributed, metabolized, and excreted—a robust and sensitive analytical method is required.

Bedaquiline-d6 serves as an ideal internal standard for the quantitative determination of Bedaquiline in biological samples. bohrium.comresearchgate.netnih.gov Its utility is demonstrated in the development and validation of sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Bedaquiline in human plasma. bohrium.comnih.gov In these methods, Bedaquiline-d6 is added to the plasma samples before they are processed. Because it co-elutes with Bedaquiline and behaves similarly during extraction and ionization but is distinguished by its higher mass, it enables precise measurement of the parent drug's concentration. bohrium.comresearchgate.net This is crucial for pharmacokinetic studies that inform our understanding of the drug's behavior in the body. bohrium.comnih.gov

Table 1: Physical and Chemical Properties of Bedaquiline-d6 (Mixture of Diastereomers)

Property Value
Molecular Formula C₃₂H₂₅D₆BrN₂O₂
Molecular Weight 561.54

Data sourced from Pharmaffiliates. pharmaffiliates.com

Table 2: Example of LC-MS/MS Method Parameters for Bedaquiline Analysis Using Bedaquiline-d6 as Internal Standard

Parameter Details
Analytical Column Zodiac C18 (50 x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode
Linearity Range 5–1800 ng/mL

This table summarizes a validated method for the estimation of bedaquiline (BDQ) in human plasma using its deuterated analogue, Bedaquiline-d6 (BDQ-d6), as the internal standard. bohrium.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H31BrN2O2 B12381835 (Rac)-Bedaquiline-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H31BrN2O2

Molecular Weight

561.5 g/mol

IUPAC Name

4-[bis(trideuteriomethyl)amino]-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol

InChI

InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/i1D3,2D3

InChI Key

QUIJNHUBAXPXFS-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O)C([2H])([2H])[2H]

Canonical SMILES

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O

Origin of Product

United States

Synthetic Methodologies for Deuterated Diarylquinolines

Precursor Selection and Deuteration Strategies for Bedaquiline-d6

The synthesis of Bedaquiline (B32110) and its analogs generally follows a convergent approach, involving the coupling of two key fragments: an "A/B-unit" corresponding to the quinoline-phenyl core and a "C/D-unit" which is a naphthyl ketone bearing the side chain. nih.gov The industrial synthesis of Bedaquiline involves the reaction between a lithiated 3-benzylquinoline (B13917930) derivative (A/B-unit) and a 1-naphthyl-3-(dimethylamino)propan-1-one derivative (C/D-unit). nih.govchemicalbook.com

For the synthesis of Bedaquiline-d6, the deuteration strategy focuses on the C/D-unit precursor. The six deuterium (B1214612) atoms are incorporated into the two methyl groups of the terminal dimethylamino function. lgcstandards.comlgcstandards.com This is achieved by utilizing a deuterated reagent during the synthesis of the side chain. The most direct strategy involves the use of deuterated dimethylamine, specifically di(trideuteriomethyl)amine [(CD₃)₂NH], or its corresponding salt, as a precursor.

The synthesis of the required deuterated C/D-unit, 3-[bis(trideuteriomethyl)amino]-1-(naphthalen-1-yl)propan-1-one, can be accomplished via a Mannich-type reaction. This involves reacting 1-acetylnaphthalene with formaldehyde (B43269) and di(trideuteriomethyl)amine. This targeted deuteration approach ensures the precise placement of isotopic labels without altering the core structure of the diarylquinoline.

Precursor Type Compound Name Role in Synthesis
A/B-Unit 6-bromo-2-methoxy-3-(phenylmethyl)quinolineThe core quinoline (B57606) structure. chemicalbook.com
Deuterated C/D-Unit 3-[bis(trideuteriomethyl)amino]-1-(naphthalen-1-yl)propan-1-oneProvides the deuterated side chain.
Deuterating Agent Di(trideuteriomethyl)amine or its saltSource of the hexadeuterio-dimethylamino group.

Chemical Reactions for Deuterium Incorporation

The core chemical transformation for generating the Bedaquiline-d6 structure is the nucleophilic addition of the A/B-unit to the deuterated C/D-unit. This reaction creates the two contiguous stereocenters that define the diastereomeric nature of the product.

Lithiation of the A/B-Unit : The synthesis is initiated by the deprotonation of the benzylic carbon on the 6-bromo-2-methoxy-3-(phenylmethyl)quinoline precursor. chemicalbook.com This is typically achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govnih.gov This step generates a carbanion intermediate.

1,2-Addition Reaction : The lithiated A/B-unit is then reacted with the deuterated ketone, 3-[bis(trideuteriomethyl)amino]-1-(naphthalen-1-yl)propan-1-one. nih.govchemicalbook.com This 1,2-addition to the carbonyl group forms a new carbon-carbon bond and creates a lithium alkoxide intermediate. This reaction is known to produce a mixture of diastereomers, as the approach of the nucleophile to the ketone can occur from two different faces, leading to different relative stereochemistries at the two newly formed chiral centers. chemicalbook.comnih.gov

Work-up : The reaction is quenched, typically with an aqueous solution, to protonate the alkoxide, yielding the final Bedaquiline-d6 product as a mixture of diastereomers. nih.gov The initial synthesis reported by the originator resulted in a nearly 50:50 diastereomeric ratio of the (RS, SR) and (RR, SS) pairs. nih.gov

Chromatographic Purification Techniques for Diastereomeric Mixtures

Following the synthesis, the resulting mixture contains unreacted starting materials and multiple stereoisomers of the product. The separation of the desired diastereomeric pair from the undesired pair is a critical purification step. Several chromatographic and non-chromatographic techniques are employed for this purpose.

Crystallization : Diastereomers have different physical properties, including solubility. Selective crystallization can be used to separate them. For Bedaquiline, recrystallization from solvents such as toluene (B28343) has been shown to selectively precipitate the undesired diastereomer, thereby enriching the desired diastereomer in the remaining solution. nih.govchemicalbook.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the separation of diastereomers. researchgate.netnih.gov Reversed-phase HPLC using columns like C8 or C18 is commonly used to separate Bedaquiline from its impurities and degradation products, and can also resolve diastereomers. oup.com For more challenging separations, specialized chiral stationary phases (CSPs) are highly effective. Polysaccharide-based columns, such as Chiralpak and Chiralcel, have demonstrated excellent separation of Bedaquiline's stereoisomers under both normal and reversed-phase conditions. researchgate.netnih.govbiomedpharmajournal.org

Supercritical Fluid Chromatography (SFC) : SFC is recognized as a faster and greener alternative to HPLC for chiral separations. It has been successfully applied to the isolation of Bedaquiline enantiomers on a preparative scale, highlighting its utility for separating the stereoisomers. researchgate.net

The table below summarizes typical chromatographic conditions used for the separation of Bedaquiline isomers.

Technique Stationary Phase Mobile Phase Detection Reference
RP-HPLC Waters C8 (250 x 4 mm, 5 µm)Methanol (B129727) and 0.01 M Sodium Dihydrogen Ortho Phosphate buffer (pH 2.5)225 nm oup.com
Chiral HPLC Chiralcel OJ-3RAcetonitrile (B52724) and 10 mM triethylamine/phosphoric acid buffer (pH 7.0)227 nm researchgate.net
Chiral HPLC Chiralpak ICNormal Phase (Hexane/Alcohol mixtures)Not Specified nih.gov
Chiral SFC Not SpecifiedNot SpecifiedNot Specified researchgate.net

Analytical Characterization of Isotopic Enrichment and Diastereomeric Composition

The final characterization of Bedaquiline-d6 ensures its structural integrity, isotopic purity, and diastereomeric ratio. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for this comprehensive analysis. rsc.org

Isotopic Enrichment and Molecular Mass Confirmation : High-Resolution Mass Spectrometry (HR-MS) is used to confirm the exact mass of the deuterated compound. rsc.org For Bedaquiline-d6, the expected molecular formula is C₃₂²H₆H₂₅BrN₂O₂. HR-MS can verify the mass consistent with the incorporation of six deuterium atoms in place of six hydrogen atoms. lgcstandards.comlgcstandards.com The analysis of the full scan mass spectrum and the integration of isotopic ion peaks allow for the precise calculation of the isotopic enrichment percentage. rsc.org

¹H NMR : In the proton NMR spectrum of Bedaquiline-d6, the signal corresponding to the N-dimethyl protons would be absent or significantly diminished, confirming successful deuteration at this position. nih.gov

²H NMR : Deuterium NMR would show a signal at the chemical shift corresponding to the N-methyl groups, providing direct evidence of the deuterium incorporation.

Diastereomeric Composition :

HPLC : As described in the purification section, analytical HPLC is the primary method for determining the ratio of diastereomers. By separating the diastereomers, the relative area of each peak can be integrated to calculate the diastereomeric composition. researchgate.netbiomedpharmajournal.org

NMR : ¹H NMR spectroscopy can also be used to quantify the diastereomeric ratio. Since diastereomers are distinct compounds, they exhibit different chemical shifts for corresponding protons in the NMR spectrum. By comparing the integration of unique, well-resolved signals for each diastereomer, their relative proportion in the mixture can be determined. nih.gov

Analytical Technique Parameter Measured Details
High-Resolution Mass Spectrometry (HR-MS) Isotopic Enrichment, Molecular FormulaConfirms the accurate mass (560.1946 for the neutral molecule) and allows calculation of deuterium incorporation percentage. rsc.orglgcstandards.com
¹H NMR Spectroscopy Structural Integrity, Deuterium LocationAbsence of N(CH₃)₂ signal confirms deuteration. Can be used to determine diastereomeric ratio by integrating unique signals. rsc.orgnih.gov
HPLC Diastereomeric Composition, Chemical PuritySeparation of diastereomers allows for quantification of their ratio based on peak area. researchgate.netoup.com

Advanced Bioanalytical Method Development Utilizing Bedaquiline D6 Mixture of Diastereomers

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Optimization

The optimization of LC-MS/MS methods is a critical step in ensuring reliable bioanalysis. The unique properties of Bedaquiline-d6 make it an ideal internal standard for these assays.

Chromatographic Separation Techniques for Bedaquiline (B32110) and its Metabolites in Conjunction with Deuterated Analogs

The primary goal of chromatographic separation in this context is to resolve bedaquiline and its metabolites from endogenous interferences in biological matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.

Several studies have demonstrated successful separation using C18 columns. For instance, a Zodiac C18 column (50 x 4.6 mm, 5 µm) with a mobile phase of methanol (B129727) and 5 mM ammonium (B1175870) formate (B1220265) in 0.1% formic acid (90:10, v/v) has been effectively used. nih.govresearchgate.netdoaj.orgnih.gov In such systems, Bedaquiline-d6, due to its structural similarity to the unlabeled drug, exhibits nearly identical chromatographic behavior. The mean retention time for both bedaquiline and Bedaquiline-d6 has been reported to be approximately 1.9 minutes, while the major metabolite, N-monodesmethyl bedaquiline (M2), elutes at around 1.8 minutes. psu.edu This close elution profile is advantageous as it ensures that both the analyte and the internal standard experience similar matrix effects and ionization suppression or enhancement, leading to more accurate quantification.

Gradient elution strategies have also been utilized to separate a broader range of analytes, including multiple metabolites. ulb.ac.benih.gov For example, a gradient system with water and acetonitrile (B52724), both containing formic acid, has been used to separate bedaquiline and other anti-tuberculosis drugs. nih.gov The key consideration is to achieve a separation that provides a clean baseline for the analyte and its deuterated internal standard, even if they are not fully resolved from all metabolites, as the mass spectrometer can differentiate them based on their mass-to-charge ratios.

Specificity and Selectivity Enhancements for Complex Biological Matrices

The use of a stable isotope-labeled internal standard like Bedaquiline-d6 significantly enhances the specificity and selectivity of LC-MS/MS methods, particularly in complex biological matrices such as plasma, serum, and hair. nih.govpsu.eduresearchgate.netresearchgate.net The co-elution of the deuterated internal standard with the analyte allows for effective compensation for variations in sample preparation and matrix effects.

The selectivity of the method is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention times of the analyte and the internal standard. nih.govnih.gov Studies have consistently shown that when using Bedaquiline-d6, no significant interfering peaks from endogenous substances are observed in blank plasma or serum at the retention times of bedaquiline and its deuterated counterpart. nih.govpsu.edu This high degree of selectivity is crucial for accurate quantification, especially at the lower limit of quantification (LLOQ).

For instance, in the analysis of bedaquiline in human breast milk, a complex matrix, the use of Bedaquiline-d6 as an internal standard enabled the development of a selective and robust assay, capable of differentiating bedaquiline from endogenous compounds across multiple lots of breast milk. nih.gov

Optimization of Mass Spectrometric Parameters for Deuterated Species

The optimization of mass spectrometric parameters is essential to achieve the desired sensitivity and specificity. This involves fine-tuning the ion source and compound-specific parameters for both the analyte and the deuterated internal standard. Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of bedaquiline.

During method development, a tuning solution of the analyte and the internal standard is infused into the mass spectrometer to identify the precursor and product ions and to optimize the collision energy and other parameters. For bedaquiline, the protonated molecular ion [M+H]⁺ is observed at m/z 555.1, while for Bedaquiline-d6, it is at m/z 561.2. nih.govpsu.edu

The compound-dependent parameters are optimized to yield the most stable and intense product ions for multiple reaction monitoring (MRM). A study by Bezawada et al. (2024) provides specific optimized parameters for both bedaquiline and Bedaquiline-d6, highlighting their similarity due to the structural analogy. nih.gov

ParameterBedaquilineBedaquiline-d6
Declustering Potential (V)7070
Collision Energy (eV)7070
Cell Exit Potential (V)77
Precursor Ion (m/z)555.1561.2
Product Ion (m/z)58.464.4
Data from a study on the bioanalysis of bedaquiline in human plasma. nih.gov

Another study analyzing bedaquiline and its M2 metabolite in breast milk reported slightly different optimized parameters, demonstrating the importance of method-specific optimization. nih.gov

ParameterBedaquilineBedaquiline-d6
Declustering Potential (V)5061
Collision Energy (eV)5459
Collision Cell Exit Potential (V)2.54
Data from a study on the analysis of bedaquiline in breast milk. nih.gov

These optimized parameters ensure that the fragmentation of both the analyte and the deuterated internal standard is efficient and reproducible, which is fundamental for accurate quantification.

Quantitative Determination Using Bedaquiline-d6 as an Internal Standard

Bedaquiline-d6 is the preferred internal standard for the quantitative determination of bedaquiline in biological samples due to its ideal properties. clearsynth.com As a stable isotope-labeled analog, it has the same physicochemical properties as the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization. medchemexpress.com This co-behavior effectively corrects for any analyte loss during sample processing and compensates for matrix-induced ionization suppression or enhancement.

The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte from a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard. The use of Bedaquiline-d6 ensures that the variability in the analytical process is minimized, leading to high precision and accuracy. doi.org

Method Validation in Pre-clinical Research Settings

A critical component of bioanalytical method development is validation, which demonstrates that the analytical procedure is suitable for its intended purpose. The use of Bedaquiline-d6 is integral to achieving the stringent requirements of method validation.

Assessment of Linearity and Dynamic Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

Numerous studies have successfully established the linearity of LC-MS/MS methods for bedaquiline using Bedaquiline-d6 as an internal standard over a wide range of concentrations suitable for preclinical research. The correlation coefficient (r²) is typically expected to be ≥ 0.99.

Below is a table summarizing the linearity and dynamic range from various studies:

Biological MatrixLinearity Range (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma5 - 1800≥ 0.99 nih.govresearchgate.netdoaj.orgnih.gov
Human Serum50 - 60000.997 psu.edu
Human Breast Milk78 - 5000Not specified, quadratic regression used nih.gov
Human Hair0.1 - 1000 (ng/mg)Not specified, stated as linear nih.gov
This table presents data from various bioanalytical method validation studies.

The wide dynamic ranges achieved in these studies demonstrate the robustness of using Bedaquiline-d6 as an internal standard, allowing for the accurate quantification of bedaquiline across a spectrum of concentrations relevant to different preclinical scenarios.

Pharmacokinetic and Biotransformation Research Applications in Pre Clinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Stable isotope-labeled compounds like bedaquiline-d6 are critical for defining the ADME profile of a new chemical entity in animal models. These studies are fundamental to understanding a drug's disposition within a biological system and for predicting its behavior in humans. Bedaquiline-d6 is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely quantify bedaquiline (B32110) concentrations in various biological samples. nih.gov

Systemic Exposure Profiling

The characterization of systemic exposure is a primary objective in pre-clinical pharmacokinetic studies. By using bedaquiline-d6 as an internal standard, researchers can accurately determine key pharmacokinetic parameters of bedaquiline in animal models, such as rats, following oral administration. nih.gov In one such study in healthy Wistar rats, a detailed investigation over 24 hours post-administration yielded a comprehensive pharmacokinetic profile. nih.govnih.gov The use of a deuterated standard is crucial for the integrity of such studies, ensuring that measurements of maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are precise. nih.gov

A study in Sprague-Dawley rats investigated the pharmacokinetics of bedaquiline, highlighting how co-administration of other drugs can alter its exposure. The accurate quantification, made possible by a stable isotope-labeled internal standard, revealed significant changes in AUC and Cmax, demonstrating the importance of precise measurement in drug-drug interaction studies. nih.gov

Table 1: Representative Pharmacokinetic Parameters of Bedaquiline in Rat Models (Quantified using a Labeled Standard)

ParameterValue (Normal Rats)Value (Diabetic Rats)Reference
Cmax (Maximum Plasma Concentration)482 ± 170 ng/mL259 ± 77 ng/mL nih.gov
Tmax (Time to Cmax)7.2 ± 5.2 hNot Reported nih.gov
AUC0-t (Area Under the Curve)4984 ± 1174 ng·h/mL3112 ± 1046 ng·h/mL nih.gov
Cl/F (Clearance)1.7 ± 0.4 L/h/kg3.1 ± 1.1 L/h/kg nih.govnih.gov
T1/2 (Elimination Half-life)10.3 ± 4.4 hNot Reported nih.govnih.gov

Tissue Distribution Analysis in Non-Human Organisms

Understanding where a drug distributes in the body is key to assessing its potential efficacy and for designing toxicological studies. Bedaquiline is known to distribute extensively into tissues. nih.gov Studies utilizing bedaquiline-d6 as an internal standard enable the precise quantification of the parent drug in various tissues.

A notable application is in neuropharmacokinetic studies. The penetration of bedaquiline into the central nervous system (CNS) was investigated in healthy Sprague-Dawley rats. Using LC-MS/MS with bedaquiline-d6 as the internal standard, researchers quantified bedaquiline concentrations in brain homogenates, determining a Cmax of 134.97 ng/mL at 4 hours post-dose. nih.gov This type of analysis is complemented by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI), which provides a visual map of drug distribution. Such studies have shown that bedaquiline is widely distributed in the rat brain, with higher concentrations observed in specific regions. nih.gov

Table 2: Bedaquiline Distribution in Rat Brain Regions (Analysis supported by Labeled Standard)

Brain RegionObserved AccumulationReference
Corpus CallosumHigh Intensity nih.gov
Subcortical White MatterHigh Intensity nih.gov
Striatal RegionsHigh Intensity nih.gov
Hippocampal RegionsHigh Intensity nih.gov
Basal Forebrain RegionHigh Intensity nih.gov

Elucidation of Excretion Pathways

Determining the routes and rates of elimination of a drug and its metabolites is a core component of ADME research. For bedaquiline, pre-clinical and clinical data indicate that excretion occurs primarily through the feces. nih.govbioivt.com Urinary excretion of the unchanged drug is negligible, suggesting that renal clearance is not a significant pathway for elimination. nih.govnih.gov

Mass balance studies, which are designed to account for the total administered dose, are the definitive method for elucidating excretion pathways. axcelead.com While these studies often use radiolabeled compounds (e.g., with ¹⁴C), the analytical principles are similar to those involving stable isotope-labeled standards. In such a study, the use of a labeled compound like bedaquiline-d6 allows for unambiguous quantification of the parent drug in excreta (urine and feces), helping to construct a quantitative picture of its elimination from the body. axcelead.com Research in mice has confirmed that bedaquiline metabolites are found in feces, reinforcing the importance of the fecal-biliary route of excretion. bioivt.com

Investigation of Bedaquiline Biotransformation Pathways

Bedaquiline-d6 is a valuable asset for studying the metabolic fate of bedaquiline. The process of identifying and characterizing metabolites is greatly facilitated by the use of labeled analogs. By comparing the mass spectra of samples from animals or in vitro systems treated with bedaquiline versus those treated with bedaquiline-d6, researchers can readily distinguish drug-related material from endogenous matrix components and confirm the identity of metabolites based on the expected mass shift.

Metabolite Identification and Structural Characterization Utilizing Labeled Analogs

The primary metabolic pathway for bedaquiline is oxidative metabolism, specifically N-demethylation, which is catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.govbioivt.com The main metabolite formed is the N-monodesmethyl derivative, often referred to as M2. nih.gov

Metabolomic approaches using high-resolution mass spectrometry are employed to discover the full range of biotransformation products. In a key study using human hepatocytes, a comprehensive analysis identified eight distinct metabolites. These included previously known metabolites as well as two novel metabolites, an aldehyde (M5) and a carboxylic acid (M6). bioivt.com Critically, all metabolites identified in the human liver cell system were also detected in the feces of mice that had been treated with bedaquiline, confirming the relevance of these pathways in a pre-clinical in vivo model. bioivt.com The use of a labeled standard like bedaquiline-d6 in such discovery work is instrumental for confirming that an observed signal corresponds to a drug metabolite and for aiding in its structural elucidation. bioivt.com

Table 3: Bedaquiline Metabolites Identified in Pre-clinical and In Vitro Models

MetaboliteDescriptionMetabolic PathwayReference
M1 / M2N-desmethyl bedaquilineN-demethylation nih.govbioivt.com
M3N-didesmethyl bedaquilineN-demethylation bioivt.com
M4Hydroxyl metaboliteHydroxylation bioivt.com
M5Aldehyde intermediateN-dealkylation bioivt.com
M6Carboxylic acid metaboliteOxidation of Aldehyde bioivt.com
M7 / M8Hydroxyl metabolitesHydroxylation bioivt.com

Note: Metabolite nomenclature (e.g., M1 vs. M2) can vary between publications.

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes, Hepatocytes)

In vitro systems such as liver microsomes and hepatocytes are standard tools for assessing metabolic stability and identifying the enzymes responsible for a drug's metabolism. These assays measure the rate at which a compound is depleted over time when incubated with these liver preparations. Bedaquiline-d6 is used here as the internal standard for the accurate quantification of the remaining parent drug at various time points.

Studies using human liver microsomes (HLM), rat liver microsomes (RLM), and recombinant human CYP enzymes have confirmed that CYP3A4 is the major enzyme responsible for the N-demethylation of bedaquiline. nih.govbioivt.com Further investigations have revealed that CYP2C8 and CYP2C19 also contribute to this metabolic pathway. bioivt.com By determining the kinetic parameters of these enzymatic reactions, researchers can better predict potential drug-drug interactions.

Table 4: Enzyme Kinetics of Bedaquiline N-demethylation in Human CYP Isoforms

EnzymeKm (Michaelis-Menten Constant)Reference
CYP3A48.5 µM bioivt.com
CYP2C813.1 µM bioivt.com
CYP2C1921.3 µM bioivt.com

Enzyme Kinetics and Metabolic Reaction Phenotyping in Cell-Free Systems

The biotransformation of bedaquiline is primarily mediated by the cytochrome P450 (CYP) enzyme system. While specific enzyme kinetic data for Bedaquiline-d6 (Mixture of Diastereomers) are not extensively available in the public domain, research on the parent compound, bedaquiline, provides critical insights into its metabolic pathways. These studies, often employing cell-free systems such as human liver microsomes (HLMs) and recombinant human CYP enzymes, are fundamental to characterizing the drug's metabolic profile.

N-demethylation, which results in the formation of the less active M2 metabolite, is the principal metabolic pathway for bedaquiline. nih.gov Research has identified CYP3A4 as the primary enzyme responsible for this transformation. nih.gov However, further studies using recombinant P450s have revealed contributions from other isoforms, specifically CYP2C8 and CYP2C19. nih.gov

The kinetics of bedaquiline N-demethylation have been characterized by determining the Michaelis-Menten constant (Km) for each contributing enzyme. These studies were conducted by incubating varying concentrations of bedaquiline with cDNA-expressed P450s. nih.gov The resulting Km values indicate the substrate concentration at which the enzyme is operating at half of its maximum velocity, providing a measure of the enzyme's affinity for the substrate.

Table 1: Enzyme Kinetics of Bedaquiline N-demethylation in Recombinant Human CYP Isoforms

Enzyme Km (µM)
CYP3A4 8.5
CYP2C8 13.1
CYP2C19 21.3

Data sourced from a study on bedaquiline metabolism in human hepatocytes. nih.gov

In addition to identifying the enzymes involved, metabolic reaction phenotyping also investigates the potential for drug-drug interactions through inhibition studies. For example, the inhibitory effect of the cardiovascular drug carvedilol (B1668590) on bedaquiline metabolism has been assessed in various in vitro systems. These experiments determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Such studies have been performed in rat liver microsomes (RLMs), human liver microsomes (HLMs), and with recombinant human CYP3A4. nih.gov

Table 2: IC50 Values for Carvedilol Inhibition of Bedaquiline Metabolism

In Vitro System IC50 (µM)
Rat Liver Microsomes (RLM) 15.35 ± 0.43
Human Liver Microsomes (HLM) 7.55 ± 0.74
Recombinant human CYP3A4 0.79 ± 0.05

Data from a study investigating the drug-drug interaction between carvedilol and bedaquiline. nih.gov

Influence of Physiological Modulators on Bedaquiline Pharmacokinetics in Animal Models

The pharmacokinetic properties of bedaquiline can be significantly altered by various physiological and pathological conditions. Preclinical animal models are invaluable for investigating these effects.

Studies in rat models have been conducted to determine the effect of renal impairment on the pharmacokinetics of bedaquiline. In one such study, renal impairment was induced in Wistar rats using cisplatin. oup.com Following oral administration of bedaquiline, key pharmacokinetic parameters were compared between the renal-impaired rats and a control group of normal rats.

The results indicated that most pharmacokinetic parameters of bedaquiline were not significantly altered in the cisplatin-induced renal-impaired rats. oup.com While there was a decrease in the half-life (T1/2) of bedaquiline in renal-impaired rats compared to normal rats, the difference was not statistically significant. nih.gov Similarly, the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), apparent volume of distribution (Vd/F), and apparent clearance (Cl/F) remained largely unchanged. nih.gov However, a notable reduction was observed in the area under the plasma concentration-time curve (AUC). oup.com

Table 3: Pharmacokinetic Parameters of Bedaquiline in Normal and Renal-Impaired Rats

Parameter Normal Rats Renal-Impaired Rats
Cmax (ng/mL) 482 ± 170 Not significantly different
AUC0-t (ng·h/mL) 4984 ± 1174 3477 ± 228
T1/2 (h) 10.3 ± 4.4 8.3 ± 3.7

Data from a study in a Wistar rat model. nih.govoup.com

The influence of diabetes mellitus on the pharmacokinetics of bedaquiline has also been investigated in a preclinical rat model. Diabetes was induced in rats using streptozotocin, and the oral pharmacokinetics of bedaquiline were subsequently evaluated. oup.com

The study revealed a marked impact of diabetes on bedaquiline's pharmacokinetic profile. A significant reduction was observed in the maximum plasma concentration (Cmax) and the area under the curve (AUC) in diabetic rats compared to normal rats. oup.com Specifically, the oral exposure based on AUC from time zero to 24 hours (AUC0–24) and from time zero to infinity (AUC0–∞) declined by 38–40%. nih.gov Furthermore, a noteworthy 1.8-fold enhancement in the clearance of bedaquiline was observed in diabetic rats. nih.gov

Table 4: Pharmacokinetic Parameters of Bedaquiline in Normal and Diabetic Rats

Parameter Normal Rats Diabetic Rats
Cmax (ng/mL) 482 ± 170 259 ± 77
AUC0-t (ng·h/mL) 4984 ± 1174 3112 ± 1046
AUC0-∞ (ng·h/mL) 6137 ± 1542 3673 ± 1493
Clearance (Cl/F) (L/h/kg) Not reported 3.1 ± 1.1
T1/2 (h) 10.3 ± 4.4 6.3 ± 2.9

Data from a study in a Wistar rat model. nih.govoup.com

Stereochemical Research Aspects of Bedaquiline D6 Mixture of Diastereomers

Analytical Resolution and Quantification of Diastereomers in Research Samples

The effective separation and quantification of the individual diastereomers of Bedaquiline (B32110) and its analogues, including Bedaquiline-d6, are crucial for detailed stereochemical research. High-performance liquid chromatography (HPLC) has proven to be a powerful technique for this purpose. enamine.net The resolution of these stereoisomers is typically achieved through the use of chiral stationary phases (CSPs).

Research has demonstrated the successful separation of bedaquiline analogue diastereomers using immobilized polysaccharide-based chiral stationary phases. enamine.net For instance, a cellulose (B213188) tris-(3,5-dichlorophenylcarbamate) chiral stationary phase, Chiralpak IC, has been effectively used in the normal phase mode for the separation of eight different bedaquiline analogue diastereomers. enamine.net The choice of organic modifier, its concentration, and the column temperature are critical parameters that influence the diastereoseparation. enamine.net In another study, a Chiralcel OJ-3R column was utilized in a reversed-phase system to achieve excellent enantioseparation of bedaquiline stereoisomers with a resolution greater than 2.0 for all isomers. enamine.net

The development of such analytical methods allows for the precise quantification of each diastereomer in a given research sample. This is essential for understanding the stereochemical purity of Bedaquiline-d6 standards and for accurately interpreting data from studies where it is used.

Table 1: Chromatographic Conditions for Diastereomeric Resolution of Bedaquiline Analogues

Parameter Condition 1 Condition 2
Stationary Phase Chiralpak IC (cellulose tris-(3,5-dichlorophenylcarbamate)) Chiralcel OJ-3R
Mode Normal Phase Reversed-Phase
Mobile Phase Not specified in detail, but includes organic modifiers 10 mM triethylamine/phosphoric acid buffer (pH 7.0) and acetonitrile (B52724) (40:60, v/v)
Detection Not specified UV-Vis at 227 nm
Resolution Successful separation of all stereoisomers >2.0 for all stereoisomers

Data derived from research on the separation of bedaquiline analogues. enamine.net

Stereoselective Metabolism Research of Bedaquiline (where Bedaquiline-d6 serves as a tool)

Bedaquiline undergoes oxidative metabolism in the body, primarily mediated by cytochrome P450 enzymes. acs.org This metabolism can be stereoselective, meaning that different stereoisomers may be metabolized at different rates, leading to changes in the stereoisomeric composition of the drug in the body over time. Bedaquiline-d6, as a stable isotope-labeled internal standard, is a critical tool in pharmacokinetic studies that investigate the stereoselective metabolism of Bedaquiline. princeton.edunih.gov

By using Bedaquiline-d6 as an internal standard in LC-MS/MS assays, researchers can accurately quantify the concentration of the parent Bedaquiline and its metabolites in biological samples over time. princeton.eduacs.org This allows for the determination of key pharmacokinetic parameters for each stereoisomer, provided that the analytical method can resolve the different stereoisomers.

While the primary use of Bedaquiline-d6 in this context is for quantification, its presence as a mixture of diastereomers underscores the importance of stereoselectivity in the drug's disposition. The ability to track the concentration of the active (R,S)-isomer of Bedaquiline specifically is vital for correlating drug exposure with therapeutic efficacy and safety.

Investigating Isotopic Effects on Stereochemical Stability

The replacement of hydrogen with deuterium (B1214612) can influence the stability of a chiral center, a phenomenon known as the deuterium kinetic isotope effect (DKIE). wikipedia.orgnih.gov The C-D bond is stronger and has a lower vibrational frequency than the C-H bond, which can lead to a higher energy barrier for reactions that involve the cleavage of this bond. youtube.com In the context of chiral molecules, this can translate to a slower rate of racemization or epimerization at a chiral center adjacent to the site of deuteration. enamine.netnih.gov

The potential for increased stereochemical stability in Bedaquiline-d6 is an important consideration, particularly for its use as a reference standard. A more stable standard would be less prone to degradation via racemization, ensuring the accuracy of quantitative assays over time. Further research would be beneficial to specifically quantify the effect of deuterium substitution on the rate of epimerization of Bedaquiline's stereoisomers.

Table 2: Compound Names Mentioned in the Article

Compound Name
Bedaquiline
Bedaquiline-d6 (Mixture of Diastereomers)
(R,S)-Bedaquiline
N-desmethyl bedaquiline
Linezolid
Levofloxacin
Clofazimine
Pioglitazone
Thalidomide

Mechanistic Studies Employing Bedaquiline D6 As a Molecular Probe

In Vitro Drug-Drug Interaction Investigations at the Metabolic Level

Bedaquiline (B32110) is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme to its less active N-monodesmethyl metabolite, M2. juniperpublishers.comnih.gov Given that patients with TB are often on complex multi-drug regimens, the potential for drug-drug interactions (DDIs) at the metabolic level is a significant clinical concern. researchgate.net Bedaquiline-d6 is an invaluable tool for in vitro studies designed to dissect these interactions.

The use of deuterated compounds in metabolic studies offers a distinct advantage due to the kinetic isotope effect. The replacement of hydrogen with deuterium (B1214612) can slow down the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. nih.gov This allows researchers to probe the specific sites and enzymatic pathways of metabolism. In the context of DDIs, Bedaquiline-d6 can be used to:

Elucidate Metabolic Switching: When a co-administered drug inhibits a primary metabolic pathway, the metabolism of bedaquiline may shift to alternative routes. By incubating human liver microsomes or hepatocytes with a mixture of bedaquiline and Bedaquiline-d6 in the presence of a potential inhibitor, researchers can precisely quantify the formation of various metabolites from both the deuterated and non-deuterated forms. A change in the ratio of metabolites formed from Bedaquiline-d6 compared to the unlabeled drug would indicate metabolic switching. researchgate.netacs.org

Identify Contributing Enzymes: While CYP3A4 is the major enzyme, other CYPs like CYP2C8 and CYP2C19 have also been implicated in bedaquiline's N-demethylation. nih.govresearchgate.net By using specific chemical inhibitors or recombinant human CYP enzymes, the contribution of each enzyme to the metabolism of Bedaquiline-d6 can be quantified. This helps in predicting which drugs are likely to cause significant interactions.

While specific studies detailing the use of Bedaquiline-d6 for DDI investigations are not yet widely published, the principles of using deuterated analogs are well-established in drug metabolism research. nih.gov The data generated from such studies are critical for providing dosing recommendations when bedaquiline is co-administered with other medications, particularly those that are strong inhibitors or inducers of CYP3A4.

Table 1: Key Cytochrome P450 Enzymes in Bedaquiline Metabolism

EnzymeRole in Bedaquiline MetabolismPotential for Drug-Drug Interactions
CYP3A4 Major enzyme responsible for N-demethylation to M2. juniperpublishers.comnih.govHigh potential for interactions with strong inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin). nih.gov
CYP2C8 Contributes to N-demethylation. nih.govresearchgate.netPotential for interactions with inhibitors of this pathway.
CYP2C19 Contributes to N-demethylation. nih.govresearchgate.netPotential for interactions with inhibitors of this pathway.

Exploration of Cellular Uptake and Efflux Mechanisms

Mycobacterium tuberculosis is an intracellular pathogen, meaning the efficacy of an antibiotic is dependent on its ability to penetrate host cells and reach the bacteria residing within. researchgate.net Bedaquiline is known to accumulate within cells, but understanding the dynamics of this process is crucial for optimizing treatment regimens. nih.govnih.gov Bedaquiline-d6 has been instrumental in quantifying the intracellular concentrations of bedaquiline and its metabolite M2.

In a study involving patients with rifampin-resistant TB, a sensitive LC-MS/MS method using Bedaquiline-d6 as an internal standard was developed to measure drug concentrations in both plasma and peripheral blood mononuclear cells (PBMCs). nih.gov This allowed for the determination of the intracellular-to-plasma concentration ratio, a key indicator of cellular accumulation.

Key Findings from Intracellular Pharmacokinetic Studies:

Differential Accumulation: While plasma concentrations of bedaquiline were higher than its M2 metabolite, the intracellular concentrations of M2 were found to be considerably higher than those of the parent drug. nih.gov

Time-Dependent Accumulation: The intracellular-to-plasma concentration ratios of both bedaquiline and M2 increased over time, reaching a maximum at the two-month mark of treatment, indicating progressive intracellular accumulation. nih.gov

Table 2: Intracellular vs. Plasma Concentrations of Bedaquiline and M2

CompoundSample MatrixConcentration Range (Month 1-6)Key Observation
Bedaquiline Plasma94.7 to 2,540 ng/mL nih.govHigher concentration in plasma compared to intracellularly in early treatment. nih.gov
PBMCs16.2 to 5,478 ng/mL nih.govAccumulates over time. nih.gov
M2 Metabolite Plasma34.3 to 496 ng/mL nih.govLower concentration than parent drug. nih.gov
PBMCs109.2 to 16,764 ng/mL nih.govSignificantly higher concentration than parent drug intracellularly. nih.gov

These findings, made possible by the use of Bedaquiline-d6 as a reliable internal standard, highlight the importance of considering intracellular pharmacokinetics. The high intracellular accumulation of the M2 metabolite may have implications for both efficacy and toxicity, as M2 has been associated with QT prolongation. nih.gov

Furthermore, the efflux of drugs from cells, often mediated by transporters like P-glycoprotein, can impact intracellular drug levels. While specific studies using Bedaquiline-d6 to probe efflux mechanisms are limited, the ability to accurately quantify intracellular drug concentrations provides a foundation for investigating the role of efflux pump inhibitors in enhancing bedaquiline's intracellular activity.

High-Resolution Mass Spectrometry for Metabolomic and Lipidomic Profiling (using Bedaquiline-d6 as reference)

Metabolomics and lipidomics are powerful "omics" technologies that provide a global snapshot of the small molecules and lipids within a biological system. isolife.nl These approaches can reveal the broader biochemical impact of a drug, uncovering novel mechanisms of action and potential biomarkers of efficacy or toxicity. In such studies, high-resolution mass spectrometry is employed to accurately measure the mass-to-charge ratio of thousands of molecules simultaneously.

The use of a stable isotope-labeled internal standard is crucial for ensuring the accuracy and reproducibility of quantitative metabolomic and lipidomic analyses. Bedaquiline-d6 serves as an ideal internal standard for studies investigating the metabolic and lipidomic consequences of bedaquiline treatment. Its chemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response. isolife.nl

While a comprehensive metabolomic and lipidomic profiling study using Bedaquiline-d6 as a reference is yet to be published, the rationale for such an investigation is strong:

Metabolic Reprogramming: Bedaquiline treatment has been shown to reprogram the central carbon metabolism of M. tuberculosis, making it more vulnerable to inhibitors of glycolysis. nih.govresearchgate.net A high-resolution mass spectrometry-based metabolomics study, with Bedaquiline-d6 as a reference, could provide a more detailed map of these metabolic shifts in both the bacteria and the host cells.

Phospholipidosis: Bedaquiline is a cationic amphiphilic drug, a class of compounds known to induce phospholipidosis, a condition characterized by the accumulation of phospholipids (B1166683) in tissues. nih.gov The M2 metabolite is suggested to be a more potent inducer of phospholipidosis than the parent drug. nih.gov Lipidomic profiling, using Bedaquiline-d6 for accurate quantification of bedaquiline and M2, could precisely characterize the changes in the lipid landscape of cells upon drug exposure, providing insights into the mechanisms of this potential toxicity.

Table 3: Application of Bedaquiline-d6 in High-Resolution Mass Spectrometry

Analytical ApproachRole of Bedaquiline-d6Potential Research Findings
Metabolomics Internal standard for accurate quantification of bedaquiline and its metabolites. researchgate.netnih.govDetailed mapping of metabolic pathway alterations in response to bedaquiline treatment. Identification of biomarkers for treatment response.
Lipidomics Internal standard for precise measurement of bedaquiline and M2 alongside lipid species. researchgate.netnih.govCharacterization of lipid profile changes associated with bedaquiline-induced phospholipidosis. Elucidation of the differential impact of bedaquiline and M2 on lipid metabolism.

Future Directions in Academic Research with Bedaquiline D6

Development of Novel Analytical Platforms for Deuterated Compounds

The primary role of Bedaquiline-d6 is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Bedaquiline (B32110) and its metabolites in biological matrices. asm.org This technique is highly sensitive and robust, but future research is exploring novel analytical platforms that can provide even more detailed characterization of deuterated compounds.

One promising area is the advancement of high-resolution mass spectrometry (HRMS) and the development of techniques like Molecular Rotational Resonance (MRR) spectroscopy. acs.org Unlike traditional MS, which primarily provides mass-to-charge ratio information, MRR spectroscopy can offer a complete description of a molecule's isotopic composition. acs.org This would allow researchers to not only quantify Bedaquiline-d6 but also to assess its stereoisotopic purity and identify the precise location and number of deuterium (B1214612) atoms. acs.org Such detailed analysis is crucial for understanding subtle variations in deuteration that might arise during synthesis and could potentially influence the compound's behavior. acs.org

These advanced platforms could overcome challenges in complex sample matrices and provide a more comprehensive understanding of the isotopic purity of standards like Bedaquiline-d6, ensuring higher accuracy in pharmacokinetic and metabolic studies.

Analytical PlatformCurrent Application with Bedaquiline-d6Future Research DirectionPotential Advantages
LC-MS/MS Internal standard for quantification of Bedaquiline and its metabolite M2 in serum. asm.orgCoupling with advanced separation techniques (e.g., supercritical fluid chromatography) for improved resolution of diastereomers. nih.govEstablished, robust, and sensitive for quantitative bioanalysis. asm.org
High-Resolution Mass Spectrometry (HRMS) Characterization of impurities and degradation products of Bedaquiline. nih.govUsed in metabolomics to identify and quantify novel deuterated metabolites of Bedaquiline.Provides higher mass accuracy for confident identification of unknown compounds.
Molecular Rotational Resonance (MRR) Spectroscopy Not currently applied to Bedaquiline-d6.Quantitative analysis of the isotopic composition and structural identity of Bedaquiline-d6 diastereomers. acs.orgUnambiguous identification of isotopomers and their precise composition in a mixture without spectral overlap. acs.org

Integration into Systems Pharmacology Models for Pre-clinical Translation

Systems pharmacology utilizes computational models to understand the complex interactions between a drug and a biological system. researchgate.net Accurate pharmacokinetic (PK) data is the foundation of these models. Bedaquiline-d6 is instrumental in generating this data by enabling precise measurement of Bedaquiline concentrations over time. asm.org

Future research will focus on integrating this high-quality PK data, obtained using Bedaquiline-d6 as a standard, into comprehensive systems pharmacology models. These models can simulate the absorption, distribution, metabolism, and excretion (ADME) of Bedaquiline and predict its efficacy and potential for drug-drug interactions. nih.govnih.gov By combining PK parameters with pharmacodynamic (PD) data on Bedaquiline's effect on Mycobacterium tuberculosis, these models can help predict treatment outcomes under different dosing regimens. nih.gov

This approach is critical for pre-clinical translation, allowing researchers to simulate clinical trial outcomes and optimize dosing strategies before moving into human studies. tballiance.orgyoutube.com The reliability of these predictive models is directly dependent on the accuracy of the input data, highlighting the continued importance of precise quantification using deuterated standards like Bedaquiline-d6. nih.gov

Model ComponentRole of Bedaquiline-d6Research ObjectivePre-clinical Translation Impact
Pharmacokinetic (PK) Module Enables accurate measurement of Bedaquiline concentration in plasma and tissues. asm.orgTo define the ADME properties and variability of Bedaquiline in different preclinical models. mdpi.comPredicts human PK profiles and informs first-in-human dose selection.
Pharmacodynamic (PD) Module N/ATo model the relationship between Bedaquiline exposure and its bactericidal effect. nih.govSimulates the efficacy of different dosing regimens to maximize therapeutic effect.
Drug-Drug Interaction (DDI) Module Provides accurate data for models assessing the impact of co-administered drugs on Bedaquiline metabolism (e.g., by CYP3A4). nih.govTo predict how other drugs might alter Bedaquiline exposure, potentially impacting efficacy.Informs clinical trial design and management of combination therapies for drug-resistant TB. nih.gov

Exploration of Advanced Isotopic Labeling Applications beyond Bioanalysis

While the use of Bedaquiline-d6 as an internal standard is its most common application, the principles of isotopic labeling have far broader potential in academic research. musechem.comnih.gov Future studies can employ Bedaquiline-d6 and other isotopically labeled versions of the drug not just for quantification, but as tracers to investigate fundamental biological and chemical processes.

One key area is metabolic pathway elucidation . By administering Bedaquiline-d6 in preclinical models, researchers can use mass spectrometry to trace the fate of the deuterium-labeled portions of the molecule. clearsynth.com This can help identify novel or unexpected metabolic pathways beyond the known N-demethylation, providing a more complete picture of how the drug is processed in the body. nih.gov

Another advanced application is in drug distribution and target engagement studies . Techniques like mass spectrometry imaging (MSI) could potentially visualize the distribution of Bedaquiline-d6 within tissues or even within bacterial cells, revealing where the drug accumulates. Furthermore, labeled compounds can be used in biochemical assays to study the interaction between Bedaquiline and its molecular target, the c-subunit of ATP synthase, in greater detail. drugbank.com These applications move beyond simple quantification to provide deeper mechanistic insights into the drug's action and disposition. clearsynth.com

Application AreaMethodologyResearch QuestionScientific Value
Metabolic Profiling Administering Bedaquiline-d6 to in vitro (e.g., hepatocytes) or in vivo models followed by LC-HRMS analysis. nih.govWhat are the complete metabolic pathways of Bedaquiline? Does deuteration alter its metabolism?Identification of all metabolites, including potentially reactive or novel ones, enhancing the understanding of its biotransformation. nih.govnih.gov
Drug Distribution Studies Mass Spectrometry Imaging (MSI) or high-resolution autoradiography of tissues from preclinical models dosed with labeled Bedaquiline. nih.govWhere does Bedaquiline accumulate in target tissues like the lung and in off-target tissues?Visualizes drug localization at a cellular level, correlating exposure with efficacy and potential toxicity in specific tissues.
Target Engagement & Mechanism of Action Using labeled Bedaquiline in biophysical assays (e.g., NMR, specialized MS) with purified ATP synthase or whole mycobacteria. clearsynth.comHow does Bedaquiline bind to its target? Can we quantify target occupancy in live bacteria?Provides direct evidence of drug-target interaction and can help elucidate mechanisms of action and resistance.

Q & A

Q. How is Bedaquiline-d6 synthesized and characterized in academic research?

Bedaquiline-d6 is synthesized via isotopic labeling, typically replacing six hydrogen atoms with deuterium at specific positions (e.g., methyl groups on the quinoline ring). Key characterization methods include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (C₃₁H₂₃D₆BrN₂O₂) and isotopic purity .
  • Nuclear magnetic resonance (NMR) to verify deuterium incorporation and diastereomeric ratio, particularly focusing on stereochemical integrity at chiral centers .
  • Chromatographic purity analysis using reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .

Q. What safety protocols are critical when handling Bedaquiline-d6 in experimental workflows?

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to potential toxicity (e.g., reproductive hazards) .
  • Ventilation: Use fume hoods for weighing and handling powders to avoid inhalation .
  • Waste disposal: Segregate organic solvent waste containing Bedaquiline-d6 and incinerate via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers resolve and quantify diastereomers in Bedaquiline-d6 mixtures?

  • Chiral chromatography: Use polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with mobile phases optimized for polar organic mode (e.g., methanol:acetonitrile:0.1% diethylamine) to separate diastereomers .
  • Isotopic dilution assays: Employ deuterated internal standards (e.g., Bedaquiline-d6 itself) in LC-MS/MS workflows to normalize matrix effects and improve quantification accuracy .
  • Dynamic nuclear polarization (DNP)-enhanced NMR for stereochemical analysis in complex matrices .

Q. What experimental strategies address contradictions in stability data for Bedaquiline-d6 under varying pH and temperature conditions?

  • Forced degradation studies: Expose Bedaquiline-d6 to extremes (e.g., 0.1M HCl/NaOH, 70°C) and monitor degradation products via LC-MS/MS to identify pH-sensitive functional groups (e.g., hydrolytic cleavage of the tertiary alcohol) .
  • Kinetic modeling: Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (2–8°C) from accelerated stability data .
  • Controlled replication: Repeat experiments in triplicate with independent batches to distinguish batch-specific anomalies from systemic instability .

Q. How does Bedaquiline-d6’s isotopic purity impact its utility as an internal standard in tuberculosis (TB) drug metabolism studies?

  • Isotopic interference: Ensure deuterium incorporation ≥98% to avoid overlap with non-deuterated analytes in LC-MS/MS traces .
  • Metabolic crossover: Validate that deuterium labels are retained during hepatic metabolism (e.g., cytochrome P450-mediated oxidation of the quinoline ring) using hepatocyte incubations and HRMS .
  • Matrix effects: Compare ionization suppression in plasma vs. intracellular matrices (e.g., macrophages) to calibrate quantification thresholds .

Q. What methodologies optimize the diastereomeric ratio during Bedaquiline-d6 synthesis for reproducible pharmacokinetic studies?

  • Asymmetric catalysis: Use chiral catalysts (e.g., BINAP-ruthenium complexes) to control stereochemistry during deuterium labeling steps .
  • Crystallization-driven resolution: Exploit differential solubility of diastereomers in ethanol/water mixtures to isolate the desired ratio (e.g., 50:50 for pharmacokinetic controls) .
  • Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .

Methodological and Peer Review Considerations

Q. How should researchers design experiments to ensure reproducibility when studying Bedaquiline-d6’s intracellular accumulation in TB research?

  • Standardized cell models: Use primary human macrophages or THP-1 cell lines pre-treated with interferon-gamma to mimic TB infection microenvironments .
  • Dose-response calibration: Include negative controls (e.g., untreated cells) and positive controls (e.g., non-deuterated Bedaquiline) in all assays .
  • Data transparency: Publish raw LC-MS/MS chromatograms and stability datasets in supplementary materials to facilitate replication .

Q. What criteria should reviewers prioritize when evaluating manuscripts on Bedaquiline-d6’s diastereomer-specific activity?

  • Stereochemical validation: Require chiral chromatograms and NOESY NMR data to confirm diastereomer identity .
  • Statistical rigor: Ensure dose-response curves include Hill slope analysis and 95% confidence intervals .
  • Ethical alignment: Confirm that intracellular studies adhere to biosafety level 3 (BSL-3) protocols for Mycobacterium tuberculosis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.